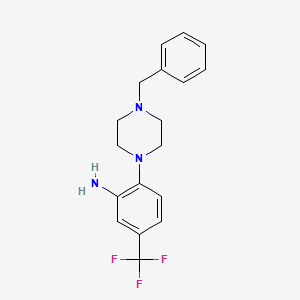
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
Vue d'ensemble
Description
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a ligand that can be synthesized and utilized in the formation of various metal complexes. The ligand itself is derived from pyridine, a basic heterocyclic organic compound with a benzene-like structure where one methine group is replaced by a nitrogen atom. The bis(oxazolyl)pyridine structure indicates that there are two oxazoline rings attached to the pyridine ring at the 2 and 6 positions. This ligand is particularly interesting due to its potential to coordinate with metals and form complexes that exhibit unique properties such as luminescence, spin transitions, and electrochemical behavior.
Synthesis Analysis
The synthesis of related ligands often involves multi-step organic reactions, including the use of "click" chemistry, as seen in the synthesis of 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, which was achieved using a copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Similarly, the synthesis of 2,6-bis(4-halopyrazolyl)pyridines involved electrophilic halogenation . These methods suggest that the synthesis of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine would also require careful planning of the synthetic route, choice of reagents, and reaction conditions to ensure the successful attachment of the oxazoline rings to the pyridine core.
Molecular Structure Analysis
The molecular structure of ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography . These techniques allow for the determination of the ligand's geometry, the position of substituents, and the confirmation of the overall molecular structure. For instance, the X-ray structure of 2,6-bis(1-triazolo)pyridine dihydrochloride provided insight into the regiochemistry of the compound .
Chemical Reactions Analysis
The ligands based on the 2,6-bis(pyridyl)pyridine scaffold are known to form various metal complexes, exhibiting interesting reactivity patterns. For example, the self-assembly of a tri-methyl ester btp ligand with Eu(III) ions resulted in a luminescent complex . The coordination behavior of these ligands with metals like silver(I), iron(II), and cobalt(II) has been extensively studied, revealing the formation of discrete complexes, coordination polymers, and metallogels . These reactions are crucial for the development of materials with potential applications in catalysis, magnetic materials, and sensors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the complexes formed by ligands similar to 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine are diverse and depend on the nature of the metal and the ligand's substituents. For instance, the spin transitions in iron(II) complexes can be influenced by polymorphism, which affects the cooperativity and transition temperatures of the spin-crossover phenomena . The electrochemical properties of the ligands are also of interest, as they can exhibit high ionization potentials and good electron affinity . The thermal and light-induced spin transitions, as well as the luminescent properties of these complexes, are significant for their potential use in high-tech applications .
Applications De Recherche Scientifique
-
Scientific Field: Asymmetric Catalysis
-
Scientific Field: Spin-Crossover Studies
- Application Summary : “2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine” has been used in the study of spin-crossover phenomena . Spin-crossover is a process where a molecule switches between two spin states.
- Methods of Application : In the referenced study, the compound was used in the synthesis of iron(II) complexes . The spin states of these complexes were then studied.
- Results or Outcomes : The study reported that most of the synthesized complexes exhibited gradual spin-crossover in both solution and the solid state .
-
Scientific Field: Asymmetric Negishi Cross-Coupling
-
Scientific Field: Spin-Crossover Studies
- Application Summary : This compound has been used in the investigation of a mononuclear spin-crossover complex . Spin-crossover is a process where a molecule switches between two spin states.
- Methods of Application : In the referenced study, the compound was used in the synthesis of iron(II) complexes . The spin states of these complexes were then studied.
- Results or Outcomes : The study reported that the synthesized complex underwent a structural phase transition around 173 K, accompanying with an abrupt spin-transition process .
-
Scientific Field: Asymmetric Negishi Cross-Coupling
-
Scientific Field: Spin-Crossover Studies
- Application Summary : This compound has been used in the investigation of a mononuclear spin-crossover complex . Spin-crossover is a process where a molecule switches between two spin states.
- Methods of Application : In the referenced study, the compound was used in the synthesis of iron(II) complexes . The spin states of these complexes were then studied.
- Results or Outcomes : The study reported that the synthesized complex underwent a structural phase transition around 173 K, accompanying with an abrupt spin-transition process .
Safety And Hazards
The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
Propriétés
IUPAC Name |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRKHKJFCWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90412658 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine | |
CAS RN |
165125-95-1 | |
| Record name | Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90412658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



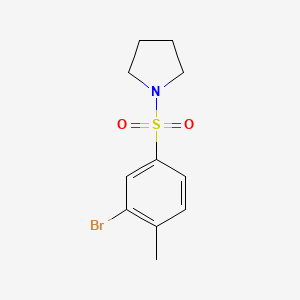

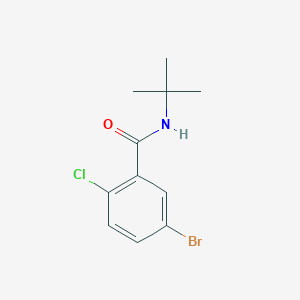

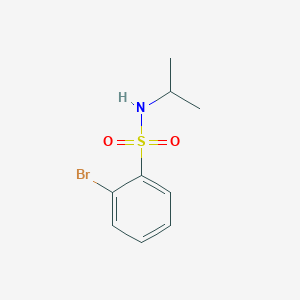
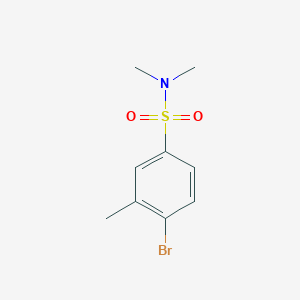
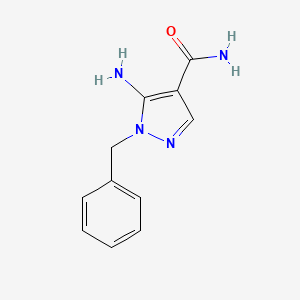
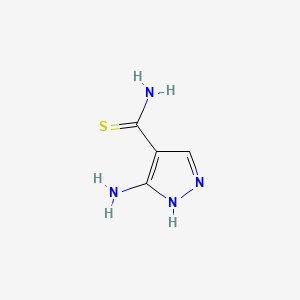
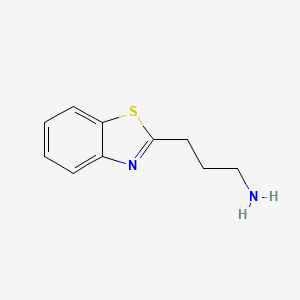
![N'-Hydroxy-2-[3-(trifluoromethyl)phenoxy]-ethanimidamide](/img/structure/B1277454.png)

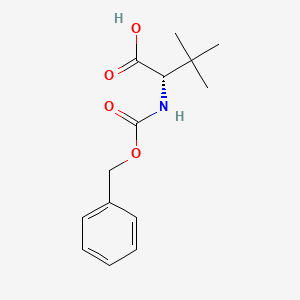
![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
